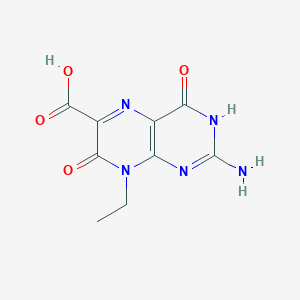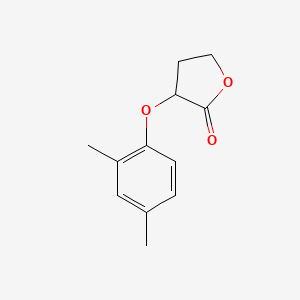
N-(morpholin-4-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(morpholin-4-yl)ethanesulfonamide is a chemical compound with the molecular formula C6H14N2O3S It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(morpholin-4-yl)ethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of morpholine with ethanesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Morpholine and ethanesulfonyl chloride.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, industrial methods may employ alternative solvents and bases to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(morpholin-4-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(morpholin-4-yl)ethanesulfonamide exerts its effects involves targeting specific molecular pathways. In cancer research, it has been shown to induce ferroptosis by increasing intracellular levels of reactive oxygen species (ROS) and iron, leading to lipid peroxidation and cell death . The compound interacts with the NRF2 pathway, a key regulator of cellular antioxidant responses, to mediate its effects.
Comparison with Similar Compounds
N-(morpholin-4-yl)ethanesulfonamide can be compared with other morpholine derivatives and sulfonamides:
Morpholine: The parent compound, widely used in organic synthesis and as a solvent.
N-(4-morpholinyl)propanesulfonamide: Similar structure but with a propyl group instead of an ethyl group.
N-(morpholin-4-yl)methanesulfonamide: Contains a methylene group instead of an ethylene group.
Uniqueness
This compound is unique due to its specific ability to induce ferroptosis in cancer cells by targeting the NRF2 pathway, which is not commonly observed in other similar compounds .
Properties
CAS No. |
6357-89-7 |
|---|---|
Molecular Formula |
C6H14N2O3S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
N-morpholin-4-ylethanesulfonamide |
InChI |
InChI=1S/C6H14N2O3S/c1-2-12(9,10)7-8-3-5-11-6-4-8/h7H,2-6H2,1H3 |
InChI Key |
WGTXWTXIWHWWID-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)


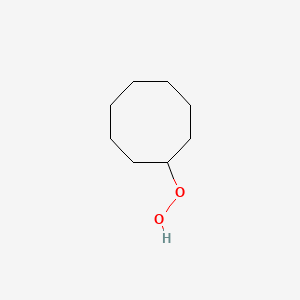
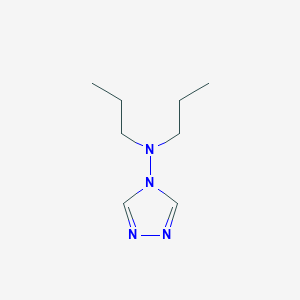
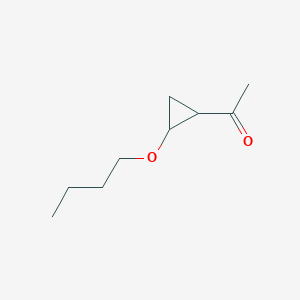
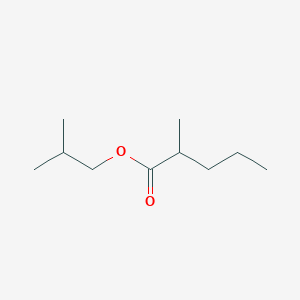
![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)
